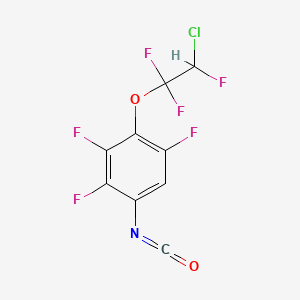![molecular formula C9H5NO B12551510 Cyclobuta[B]furo[2,3-D]pyridine CAS No. 173894-52-5](/img/structure/B12551510.png)
Cyclobuta[B]furo[2,3-D]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobuta[B]furo[2,3-D]pyridine is a heterocyclic compound with a fused ring structure that includes a cyclobutane ring, a furan ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclobuta[B]furo[2,3-D]pyridine can be synthesized through various synthetic routes. One common method involves the use of gold, palladium, and phosphoric acid catalysis to enable a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone. This multi-catalytic protocol allows for the straightforward construction of diverse furo[2,3-b]pyridine derivatives in a one-pot fashion with good to excellent yields and diastereo- and enantioselectivities .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclobuta[B]furo[2,3-D]pyridine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines or alcohols, electrophiles like alkyl halides, and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield deoxygenated compounds, and substitution may yield various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclobuta[B]furo[2,3-D]pyridine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which Cyclobuta[B]furo[2,3-D]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Molecular docking studies have shown strong binding affinities to targets like serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting a mechanism involving the disruption of key cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Cyclobuta[B]furo[2,3-D]pyridine can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine: Similar in structure but lacks the cyclobutane ring.
Pyridine-2(H)-one: Contains a pyridine ring but differs in the fused ring system.
Nicotinonitrile: Contains a pyridine ring with a nitrile group but lacks the furan and cyclobutane rings.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
173894-52-5 |
|---|---|
Molekularformel |
C9H5NO |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
11-oxa-6-azatricyclo[6.3.0.02,5]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C9H5NO/c1-2-8-7(1)9-6(5-10-8)3-4-11-9/h1-5H |
InChI-Schlüssel |
NHLLYSDVHUMHQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C3C=COC3=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Methylpyridin-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12551427.png)
![[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl](trimethoxy)silane](/img/structure/B12551440.png)
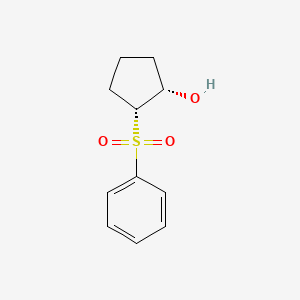
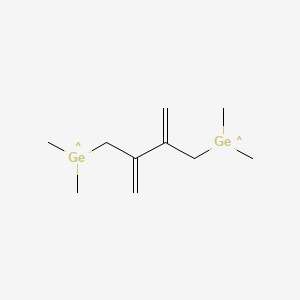
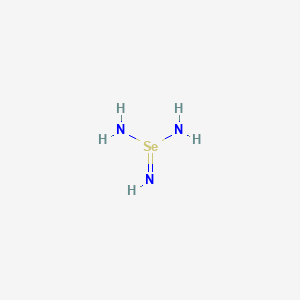
![Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-](/img/structure/B12551465.png)
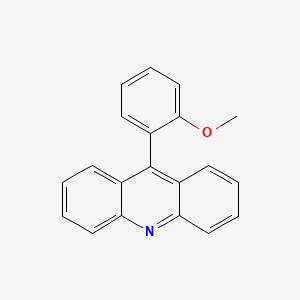
![N-[3-(Triethoxysilyl)propyl]ethanethioamide](/img/structure/B12551472.png)
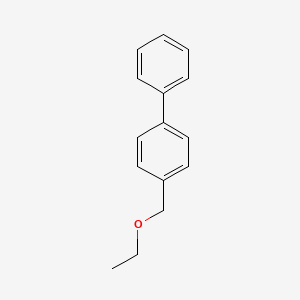
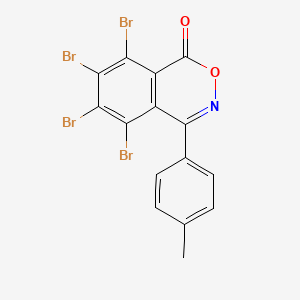
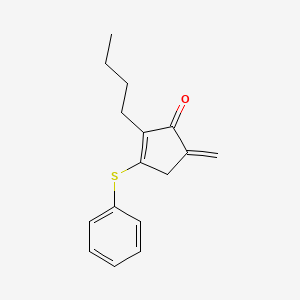
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)

